molecular formula C29H20N2O4S B3858527 3-[3-(benzyloxy)-4-methoxyphenyl]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile CAS No. 5489-73-6

3-[3-(benzyloxy)-4-methoxyphenyl]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile

Cat. No. B3858527
CAS RN: 5489-73-6
M. Wt: 492.5 g/mol
InChI Key: QRBCBJGYXSLCPH-XKZIYDEJSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several rings and functional groups. The benzyloxy and methoxy groups are attached to a phenyl ring, which is connected to an acrylonitrile group. This is further connected to a thiazol ring, which is attached to a chromen group .

Future Directions

Given the lack of information about this compound, future research could focus on elucidating its physical and chemical properties, as well as its potential uses. For example, it could be interesting to investigate whether it has any biological activity, given the presence of several functional groups that are common in bioactive compounds .

properties

IUPAC Name

(Z)-3-(4-methoxy-3-phenylmethoxyphenyl)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H20N2O4S/c1-33-26-12-11-20(14-27(26)34-17-19-7-3-2-4-8-19)13-22(16-30)28-31-24(18-36-28)23-15-21-9-5-6-10-25(21)35-29(23)32/h2-15,18H,17H2,1H3/b22-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBCBJGYXSLCPH-XKZIYDEJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90416873
Record name BAS 01279713
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90416873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(4-methoxy-3-phenylmethoxyphenyl)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile

CAS RN

5489-73-6
Record name BAS 01279713
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90416873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[3-(benzyloxy)-4-methoxyphenyl]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile
Reactant of Route 2
Reactant of Route 2
3-[3-(benzyloxy)-4-methoxyphenyl]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile
Reactant of Route 3
Reactant of Route 3
3-[3-(benzyloxy)-4-methoxyphenyl]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile
Reactant of Route 4
3-[3-(benzyloxy)-4-methoxyphenyl]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile
Reactant of Route 5
3-[3-(benzyloxy)-4-methoxyphenyl]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile
Reactant of Route 6
Reactant of Route 6
3-[3-(benzyloxy)-4-methoxyphenyl]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile

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